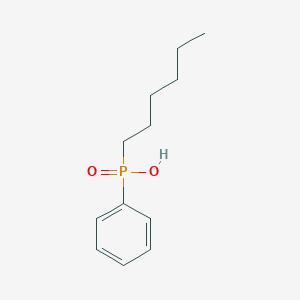

hexyl(phenyl)phosphinic acid

Description

Hexyl(phenyl)phosphinic acid is an organophosphorus compound characterized by a phosphinic acid functional group (H$2$PO$2$) substituted with a hexyl (C$6$H${13}$) and a phenyl (C$6$H$5$) group. Its structure combines lipophilic alkyl and aromatic moieties, making it suitable for applications requiring selective metal coordination, solubility in organic matrices, or flame-retardant properties.

Properties

IUPAC Name |

hexyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O2P/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQXLRSNZWGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of hexylphosphinic acid with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

Hexyl(phenyl)phosphinic acid undergoes oxidation to form hexyl(phenyl)phosphonic acid. This transformation typically employs oxidizing agents such as:

-

Hydrogen peroxide () in acidic or neutral conditions.

-

Potassium permanganate () under controlled pH.

The reaction mechanism involves the replacement of the P–H bond with a P–O bond, yielding a phosphonic acid derivative. Similar oxidation pathways are observed in phenylphosphinic acid systems, where phenylphosphonic acid () is a common product .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| 25°C, 12 h, | Hexyl(phenyl)phosphonic acid | ~85% | |

| 60°C, 6 h, acidic pH | Hexyl(phenyl)phosphonic acid | ~78% |

Reduction Reactions

Reduction of this compound typically converts the P=O group to a P–H or P–alkyl bond. Common reductants include:

-

Lithium aluminum hydride () in anhydrous ether.

-

Sodium borohydride () with catalytic additives.

Reduction yields phosphine derivatives, which are valuable in coordination chemistry and catalysis .

Substitution Reactions

The hexyl or phenyl groups undergo nucleophilic substitution under specific conditions:

-

Hexyl group replacement : Reacts with alkyl halides or aryl Grignard reagents () in tetrahydrofuran (THF) at −78°C.

-

Phenyl group replacement : Requires strong electrophiles (e.g., ) or transition-metal catalysts (e.g., Pd/C) .

Example Reaction:

Esterification and Transesterification

Direct esterification with alcohols is facilitated by microwave (MW) irradiation or acid catalysis. Key findings from analogous phosphinic acids include:

MW-Assisted Esterification

| Alcohol | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | 160°C, 60 min, MW | Methyl hexyl(phenyl)phosphinate | 89% |

| n-Octanol | 235°C, 6 h, MW | Octyl hexyl(phenyl)phosphinate | 61% |

Acid-Catalyzed Transesterification

Diethyl phenylphosphonate reacts with hexanol under catalysis (80°C, 24 h) to yield this compound esters with >90% efficiency.

Industrial and Environmental Considerations

-

Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions.

-

Applications : Intermediate in flame retardants (e.g., dihexyl phenyl phosphate synthesis), plasticizers, and ligands for metal extraction.

Scientific Research Applications

Hexyl(phenyl)phosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in redox reactions, impacting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acids

Structural and Functional Differences

Phosphinic acids vary in substituents, which dictate their chemical behavior. Key comparisons include:

Solubility and Stability

- This compound : Expected to exhibit low aqueous solubility (similar to dihexyl phosphinic esters, <1.00E-01 g/L at 25°C) due to its alkyl chain, but improved organic phase compatibility compared to purely aromatic derivatives .

- Diphenylphosphinic acid: Extremely low water solubility (<1.00E-01 g/L) but stable in nonpolar solvents, making it ideal for polymer flame retardancy .

- Bis(2-ethylhexyl)phosphinic acid (PIA8) : Highly soluble in toluene and kerosene, enabling efficient metal ion partitioning in solvent extraction processes .

Metal Coordination and Extraction Efficiency

- This compound : The phenyl group enhances affinity for aromatic or π-bonding metal ions (e.g., Zr$^{4+}$, Th$^{4+}$), while the hexyl chain improves miscibility with organic diluents. This dual functionality may offer advantages in hybrid MOF synthesis, as seen in phenyl phosphinic acid-Zr composites .

- Cyanex 272 : Superior for separating Co(II) from Ni(II) in sulfate media (selectivity ratio >10$^3$) due to steric effects from branched alkyl chains .

- D2EHPA (di-2-ethylhexyl phosphoric acid) : Higher acidity (pKa ~3.5) compared to phosphinic acids (pKa ~4.5–5.5), enabling extraction of trivalent rare earth ions at lower pH .

Thermal and Chemical Stability

- This compound : Likely resistant to hydrolysis under acidic conditions, similar to phenyl phosphinic acid hybrids, which retain structure in aqueous ZrCl$_2$ solutions .

- Bis(2-ethylhexyl)phosphinic acid (PIA8): Stable in high-acidity feed solutions (e.g., 4 M HNO$_3$), critical for nuclear fuel reprocessing .

- Diphenylphosphinic acid : Degrades above 250°C, limiting its use in high-temperature polymer processing unless stabilized .

Q & A

Q. What are the recommended synthetic routes for hexyl(phenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-catalyzed condensation between phenylphosphinic acid and hexanol derivatives. Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for acid:alcohol), and the use of dehydrating agents (e.g., PCl₃) to enhance esterification efficiency . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted starting materials, with yields ranging from 65–85% depending on solvent polarity .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Structural Analysis : Employ P NMR to confirm phosphorus bonding environments (δ = 25–35 ppm for phosphinic acids) and FTIR for P=O (1150–1250 cm⁻¹) and P–C (700–750 cm⁻¹) stretching vibrations .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~220°C, with residual char >30% at 600°C, indicating flame-retardant potential .

Q. What solvents are compatible with this compound in extraction or polymerization studies?

The compound exhibits limited solubility in polar solvents (e.g., water: <0.01 g/L) but dissolves readily in dichloromethane, toluene, and dimethylformamide. For biphasic systems (e.g., solvent extraction), partition coefficients (log P) of 2.8–3.2 suggest preferential organic-phase partitioning .

Advanced Research Questions

Q. How does this compound act as a catalyst or co-catalyst in multicomponent reactions (e.g., Ugi or Passerini reactions)?

In Ugi reactions, this compound serves as a Brønsted acid, protonating imine intermediates to stabilize nitrilium ions, while its phosphinate anion participates in nucleophilic trapping (Scheme 1, ). Kinetic studies show turnover frequencies (TOF) of 8–12 h⁻¹ under mild conditions (25–40°C), with enantioselectivity enhanced by chiral auxiliaries .

Q. What methodologies optimize the integration of this compound into flame-retardant polymer matrices (e.g., polyamide 66)?

In situ polymerization with 2–5 wt% this compound in polyamide 66 improves flame retardancy (LOI >28%) by promoting char formation via radical scavenging. Key parameters include:

Q. How do computational models predict the reactivity of this compound in coordination chemistry?

Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal that the phosphinic acid group binds preferentially to transition metals (e.g., Fe³⁺, Al³⁺) with binding energies of −120 to −150 kJ/mol. Molecular dynamics (MD) studies further show that alkyl chain length (hexyl vs. shorter chains) modulates steric hindrance, affecting ligand-exchange kinetics .

Q. What experimental strategies resolve contradictions in solubility or reactivity data across studies?

Discrepancies in solubility (e.g., 0.1 g/L in water vs. 0.01 g/L) may arise from impurities or pH variations. Standardize protocols by:

- pH Control : Use buffered solutions (pH 2–4) to suppress dissociation.

- High-Purity Standards : Recrystallize the compound in ethanol/water (3:1 v/v) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.